

An In-depth Technical Guide to the Physicochemical Properties of Methyl o-toluate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl o-toluate**

Cat. No.: **B1328919**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting point data for **methyl o-toluate**, a significant compound in various chemical syntheses. The document outlines key physical constants, details the experimental protocols for their determination, and presents a logical workflow for the physical characterization of a chemical sample.

Physicochemical Data of Methyl o-toluate

Methyl o-toluate, also known as methyl 2-methylbenzoate, is an aromatic ester with the chemical formula $C_9H_{10}O_2$.^[1] At room temperature, it exists as a colorless liquid with a toluene-like odor.^[2] The following table summarizes its key physical properties as reported in the literature.

Property	Value	Source(s)
Boiling Point	206 - 209 °C	[1]
207-208 °C	[2][3][4]	
213 °C	[5]	
215 °C at 760 mmHg	[6]	
Melting Point	-50 °C	[2][3]
Density	1.073 g/mL at 25 °C	[2][4]
1.045 g/cm ³	[6]	
Flash Point	82 °C	[2][5]
82.2 °C	[6]	
Molecular Weight	150.18 g/mol	[2]

Experimental Protocols for Determination of Physical Properties

The determination of accurate boiling and melting points is crucial for the identification and purity assessment of chemical compounds.[7][8]

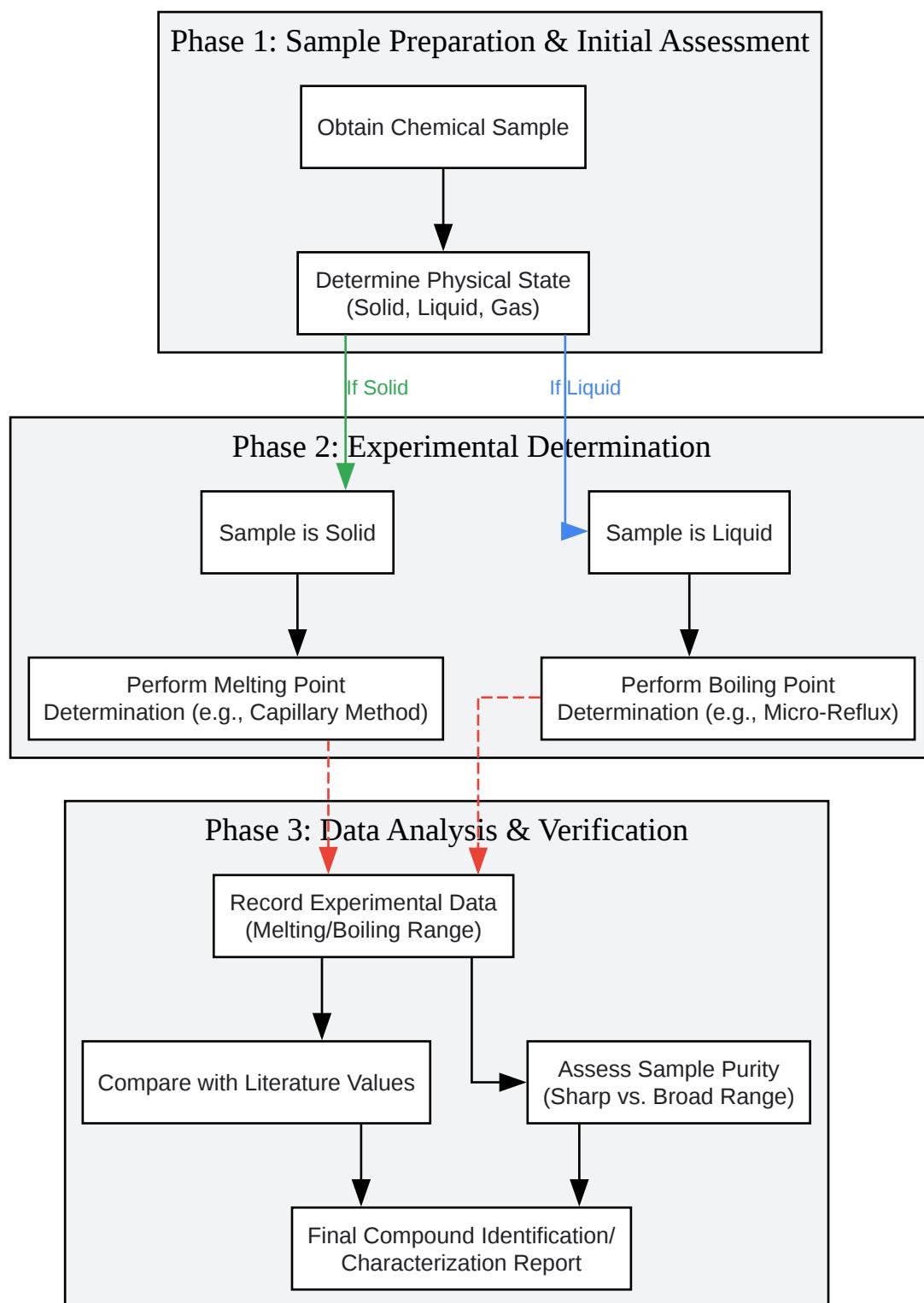
2.1. Melting Point Determination (Capillary Method)

The capillary method is a common and straightforward technique for determining the melting point of a solid substance.[9]

- Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature at which the solid transitions to a liquid is recorded.[9] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impure samples melt at lower temperatures and over a wider range.[7][10]
- Apparatus:
 - Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or a Thiele tube setup[7]

- Capillary tubes (sealed at one end)[7]
- Thermometer
- Sample of the compound (must be dry and in powdered form)[9]
- Procedure:
 - Sample Preparation: A small amount of the dry, powdered compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, filling it to a height of 1-2 mm.[11]
 - Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[9] If using a Thiele tube, the capillary is attached to the thermometer.[7]
 - Heating: The sample is heated rapidly at first to determine an approximate melting point. [10] The procedure is then repeated with a fresh sample, heating slowly (approximately 2°C per minute) as the temperature approaches the expected melting point.[7]
 - Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.[7]

2.2. Boiling Point Determination (Micro-Reflux Method)


For liquid samples, distillation is a common method for determining the boiling point.[12] When only a small volume of the liquid is available, a micro-boiling point or micro-reflux method is employed.[13][14]

- Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[14] During boiling at reflux, the temperature of the vapor phase remains constant and corresponds to the boiling point of the liquid.[13]
- Apparatus:
 - Small test tube or fusion tube[15]

- Capillary tube (sealed at one end)[[15](#)]
- Thermometer
- Heating apparatus (e.g., aluminum block on a hot plate or Thiele tube with heating oil)[[14](#)][[15](#)]
- Clamps and stand
- Procedure:
 - Sample Preparation: A few milliliters of the liquid sample are placed into a small test tube.[[16](#)]
 - Apparatus Setup: A capillary tube, with its sealed end pointing upwards, is placed inside the test tube containing the liquid.[[15](#)] The test tube is then securely clamped and placed in the heating apparatus. A thermometer is positioned so that its bulb is above the surface of the liquid, in the vapor phase.[[14](#)]
 - Heating: The apparatus is heated gently. Initially, a stream of bubbles will emerge from the open end of the inverted capillary tube as trapped air expands and is expelled.[[13](#)]
 - Observation and Recording: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary. At this point, heating should be stopped or reduced.[[13](#)] The bubbling will slow down, and the liquid will begin to be drawn up into the capillary tube. The temperature at the precise moment the liquid enters the capillary is the boiling point of the sample.[[13](#)]

Logical Workflow for Physical Property Determination

The following diagram illustrates a standardized workflow for the determination and verification of the physical properties of a chemical sample.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the physical properties of a chemical sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Methyl o-toluate | 89-71-4 [chemicalbook.com]
- 5. Methyl o-Toluate | 89-71-4 | TCI AMERICA [tcichemicals.com]
- 6. Methyl o-toluate | 89-71-4 [chemnet.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. athabascau.ca [athabascau.ca]
- 9. westlab.com [westlab.com]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. vernier.com [vernier.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. byjus.com [byjus.com]
- 16. cdn.juniata.edu [cdn.juniata.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Methyl o-toluate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1328919#methyl-o-toluate-boiling-point-and-melting-point-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com